molecular formula C6H3BrFNO B580833 3-broMo-5-fluoropyridine-2-carbaldehyde CAS No. 1227603-05-5

3-broMo-5-fluoropyridine-2-carbaldehyde

Cat. No. B580833
M. Wt: 203.998
InChI Key: NKZPLWGIXFEYFE-UHFFFAOYSA-N
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Description

3-broMo-5-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is also known by other synonyms such as 3-bromo-5-fluoropicolinaldehyde .


Synthesis Analysis

The synthesis of fluoropyridines, including compounds similar to 3-broMo-5-fluoropyridine-2-carbaldehyde, has been a topic of research. One method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The molecular structure of 3-broMo-5-fluoropyridine-2-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a carbaldehyde group at the 2nd position .


Chemical Reactions Analysis

Fluoropyridines, including 3-broMo-5-fluoropyridine-2-carbaldehyde, can undergo various reactions. For instance, they can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

3-broMo-5-fluoropyridine-2-carbaldehyde has a molecular weight of 203.99700 g/mol . It has a density of 1.778±0.06 g/cm3 and a boiling point of 212.1±35.0 ℃ at 760 mmHg .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Fluorinated pyridines are used in the synthesis of various organic compounds .
    • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results or Outcomes : The synthesis of these compounds results in interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Scientific Field: Medicinal Chemistry

    • Application : Fluorinated pyridines are used in the development of pharmaceuticals .
    • Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
    • Results or Outcomes : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • Scientific Field: Agricultural Chemistry

    • Application : Fluorinated pyridines are used in the development of agricultural products .
    • Methods of Application : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
    • Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
  • Scientific Field: Radiotherapy

    • Application : Fluorinated pyridines are used in the development of radiotherapy treatments for cancer .
    • Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are presented .
    • Results or Outcomes : The development of these compounds could potentially improve the effectiveness of radiotherapy treatments .
  • Scientific Field: Herbicides and Insecticides

    • Application : Fluorinated pyridines are used in the synthesis of some herbicides and insecticides .
    • Methods of Application : The specific methods of synthesis would depend on the specific herbicide or insecticide being developed .
    • Results or Outcomes : The development of these compounds could potentially improve the effectiveness of herbicides and insecticides .
  • Scientific Field: Organic Synthesis

    • Application : Fluorinated pyridines are used as building blocks for organic synthesis .
    • Methods of Application : A wide range of halogenated groups are accommodated in this reaction. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines are generated .
    • Results or Outcomes : These compounds have a wide utility for organic synthesis .
  • Scientific Field: Fluorination Reagents

    • Application : “3-broMo-5-fluoropyridine-2-carbaldehyde” could potentially be used as a fluorination reagent .
    • Methods of Application : The specific methods of application would depend on the specific reaction being carried out .
    • Results or Outcomes : The development of these compounds could potentially improve the effectiveness of fluorination reactions .
  • Scientific Field: Building Blocks for Pharmaceuticals

    • Application : “3-broMo-5-fluoropyridine-2-carbaldehyde” could potentially be used as a building block for pharmaceuticals .
    • Methods of Application : The specific methods of application would depend on the specific pharmaceutical being developed .
    • Results or Outcomes : The development of these compounds could potentially improve the effectiveness of pharmaceuticals .
  • Scientific Field: Metal-free Site-selective C–N Bond-forming Reaction

    • Application : Polyhalogenated pyridines and pyrimidines, such as “3-broMo-5-fluoropyridine-2-carbaldehyde”, could potentially be used in metal-free site-selective C–N bond-forming reactions .
    • Methods of Application : A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
    • Results or Outcomes : This reaction accommodated a wide range of halogenated groups. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines were generated, which have a wide utility for organic synthesis .

properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZPLWGIXFEYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-broMo-5-fluoropyridine-2-carbaldehyde

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